

Application Note: Ultrasensitive Quantification of Liraglutide in Human Plasma by LC-MS/MS

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Abstract

This application note presents a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of **liraglutide**, a glucagon-like peptide-1 (GLP-1) receptor agonist, in human plasma. The protocol employs a combination of protein precipitation and solid-phase extraction (SPE) for sample cleanup, followed by reversed-phase ultra-high-performance liquid chromatography (UHPLC) separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise and accurate measurement of **liraglutide** concentrations. The assay demonstrates excellent linearity over a wide dynamic range with a lower limit of quantification (LLOQ) of 0.1 ng/mL.

Introduction

Liraglutide is a therapeutic peptide used in the management of type 2 diabetes and obesity.[1] Accurate quantification of **liraglutide** in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. LC-MS/MS offers superior selectivity and sensitivity compared to traditional immunoassay methods for peptide quantification. However, challenges in developing robust LC-MS/MS assays for peptides like **liraglutide** include their large molecular size, potential for poor ionization and fragmentation, and susceptibility to adsorption



and non-specific binding.[2] This application note details a validated method that overcomes these challenges to provide reliable quantification of **liraglutide** in human plasma.

ExperimentalMaterials and Reagents

- · Liraglutide reference standard
- Isotopically labeled liraglutide internal standard (IS) (e.g., [13C6,15N]-Leu(26)-liraglutide)
 [1]
- Human plasma (K2EDTA)
- Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade)
- Formic acid (FA)
- · Ammonium hydroxide
- Solid-phase extraction (SPE) cartridges (e.g., Oasis WAX μElution Plate)[3]

Equipment

- UHPLC system (e.g., Thermo Scientific Horizon, Waters ACQUITY UPLC I-Class)[4]
- Triple quadrupole mass spectrometer (e.g., Thermo Scientific TSQ Altis Plus, Waters Xevo TQ-S, SCIEX 7500)[1][4][5]
- Analytical column (e.g., Hypersil GOLD Peptide, ACQUITY Premier Peptide BEH C18)[4][6]
- Microcentrifuge
- 96-well collection plates

Sample Preparation

A combined protein precipitation and solid-phase extraction protocol is utilized for sample clean-up.[1]



- Protein Precipitation: To 100 μL of plasma sample, add 25 μL of the internal standard spiking solution. Precipitate proteins by adding 300 μL of methanol.[1] Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes.[4]
- Solid-Phase Extraction (SPE):
 - Condition the SPE plate wells with 500 μL of methanol followed by 500 μL of water.
 - Load the supernatant from the protein precipitation step onto the conditioned SPE plate.
 - Wash the wells with 500 μL of water followed by 500 μL of 50% methanol.
 - Elute the analyte and internal standard with a solution of 60% acetonitrile and 40% methanol with 6% ammonia.

LC-MS/MS Conditions

Liquid Chromatography:

Parameter	Value
Column	ACQUITY Premier Peptide BEH C18 (2.1 x 50 mm, 1.7 μ m)
Mobile Phase A	0.1% Formic Acid in Water[5]
Mobile Phase B	0.1% Formic Acid in Acetonitrile[5]
Flow Rate	0.5 mL/min[5]
Column Temperature	40 °C[5]
Injection Volume	10 μL[5]

Gradient Elution:



Time (min)	% Mobile Phase B
0.0	20
1.0	20
4.0	60
4.1	95
5.0	95
5.1	20
8.0	20

Mass Spectrometry:

Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI+)[1]
Capillary Voltage	3.0 kV
Source Temperature	150 °C[1]
Desolvation Temperature	600 °C[1]
Desolvation Gas Flow	1000 L/h[1]
Collision Gas	Argon[1]

Multiple Reaction Monitoring (MRM) Transitions:



Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Liraglutide	938.8 (4+)	1064.1	22[1]
Liraglutide (Confirmation)	938.5 (4+)	1128.4	Optimized
[13C6,15N]-Leu(26)- liraglutide (IS)	940.5 (4+)	1067.6	22[1]

Results and Discussion Method Performance

The developed LC-MS/MS method was validated according to regulatory guidelines.

Linearity and Sensitivity:

The calibration curve was linear over the concentration range of 0.1 to 200 ng/mL with a correlation coefficient (r²) greater than 0.998.[1] The lower limit of quantification (LLOQ) was established at 0.1 ng/mL, with a signal-to-noise ratio well above 10.[1]

Precision and Accuracy:

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels. The precision (%CV) was within 9.86%, and the accuracy (% bias) was within ±2.58%. [6]

Recovery and Matrix Effect:

The extraction recovery of **liraglutide** from plasma was consistent and reproducible across the QC levels. The matrix effect was found to be minimal, with the matrix factor within acceptable limits.

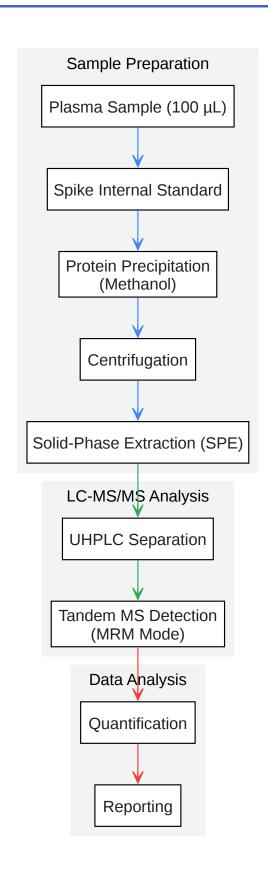
Quantitative Data Summary



Parameter	Result
Linear Dynamic Range	0.1 - 200 ng/mL[1]
Lower Limit of Quantification (LLOQ)	0.1 ng/mL[1]
Correlation Coefficient (r²)	> 0.998[1]
Intra-day Precision (%CV)	2.13% - 9.86%[6]
Inter-day Precision (%CV)	4.14% - 8.36%[6]
Intra-day Accuracy (% Bias)	-2.36% to 2.58%[6]
Inter-day Accuracy (% Bias)	-2.36% to 2.58%[6]

Visualizations





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Caption: Experimental workflow for **liraglutide** quantification.





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Caption: Key steps in the LC-MS/MS method.

Conclusion

This application note describes a highly sensitive, selective, and robust LC-MS/MS method for the quantification of **liraglutide** in human plasma. The combination of protein precipitation and solid-phase extraction provides effective sample cleanup, while the optimized UHPLC and MS/MS conditions ensure accurate and precise measurements. This method is well-suited for supporting clinical and preclinical studies of **liraglutide**.

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